methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Overview
Description
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is an organic compound that is used in a variety of scientific and industrial applications. This compound has a wide range of properties and can be used as a precursor for many other compounds. It has been used in the synthesis of a variety of pharmaceuticals, and is also used as a reagent in organic synthesis.
Mechanism of Action
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is responsible for the production of prostaglandins, which are involved in the regulation of inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to inhibit the growth of certain types of cancer cells. In addition, it has been shown to have antioxidant properties, as well as to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and purify. In addition, it is stable in a wide range of pH and temperatures, making it suitable for use in a variety of laboratory experiments. However, it is important to note that this compound is a potential carcinogen, and should be handled with caution.
Future Directions
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has a wide range of potential applications and could be further investigated for its potential use in a variety of scientific and industrial applications. Future research could focus on its potential use in the synthesis of a variety of pharmaceuticals and small molecules, as well as its potential use as a reagent in organic synthesis. In addition, further research could focus on its potential use in the synthesis of a variety of polymers, as well as its potential use as a drug carrier. Finally, further research could focus on its potential use in the treatment of a variety of diseases, such as cancer, inflammation, and oxidative stress.
Synthesis Methods
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is typically synthesized by a two-step reaction. The first step involves the reaction of 2-amino-1H-pyrazole with ethyl chloroformate in the presence of a suitable base. The second step involves the reaction of the resulting intermediate with methyl bromoacetate in the presence of a suitable base. The product is then isolated and purified by column chromatography.
Scientific Research Applications
Methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is used in a variety of scientific research applications. It has been used as a precursor for the synthesis of a variety of pharmaceuticals, including anti-cancer drugs, antibiotics, and anti-inflammatory agents. It has also been used in the synthesis of a variety of small molecules, including organic acids and amines. In addition, it has been used in the synthesis of a variety of polymers, including polyurethanes and polyamides.
properties
IUPAC Name |
methyl 3-amino-1H-pyrazolo[4,3-b]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)4-2-5-6(10-3-4)7(9)12-11-5/h2-3H,1H3,(H3,9,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBZPMNLHYWZHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=NN2)N)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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